molecular formula C11H10O2S B2787638 1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one CAS No. 1601711-22-1

1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one

Cat. No.: B2787638
CAS No.: 1601711-22-1
M. Wt: 206.26
InChI Key: LTBFUYDTIDIPPK-UHFFFAOYSA-N
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Description

1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one is an organic compound with the molecular formula C11H10O2S. It belongs to the class of benzothiophenes, which are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one typically involves the reaction of 1-benzothiophene with appropriate reagents to introduce the methoxyethanone group. One common method involves the use of methoxyacetyl chloride in the presence of a base such as pyridine to facilitate the acylation reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one is unique due to its specific methoxyethanone functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-13-7-9(12)11-6-8-4-2-3-5-10(8)14-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBFUYDTIDIPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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